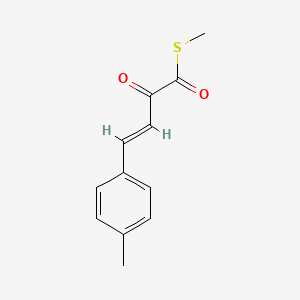
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- is a fluorinated organic compound with the molecular formula C15H6F18O3. This compound is characterized by the presence of two nonafluoro-1-oxopentyl groups attached to a cyclopentanone ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- typically involves the reaction of cyclopentanone with nonafluoro-1-oxopentyl reagents under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where cyclopentanone reacts with nonafluoro-1-oxopentyl aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Recrystallization and purification steps are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- involves interactions with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to enzyme inhibition, receptor binding, and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanone, 2,5-bis(4-methylbenzylidene)-
- Cyclopentanone, 2,5-bis(4-methoxybenzylidene)-
- Cyclopentanone, 2,5-bis(4-hydroxybenzylidene)-
Uniqueness
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- is unique due to its high fluorine content, which imparts exceptional chemical stability, hydrophobicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
672956-74-0 |
|---|---|
Molecular Formula |
C15H6F18O3 |
Molecular Weight |
576.18 g/mol |
IUPAC Name |
2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H6F18O3/c16-8(17,10(20,21)12(24,25)14(28,29)30)6(35)3-1-2-4(5(3)34)7(36)9(18,19)11(22,23)13(26,27)15(31,32)33/h3-4H,1-2H2 |
InChI Key |
FCPMYWNEIQGBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



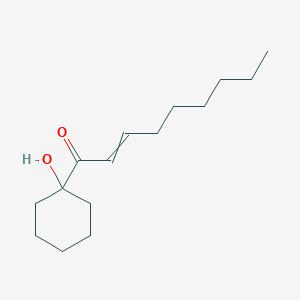
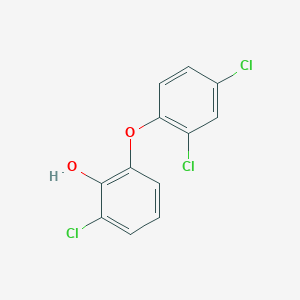
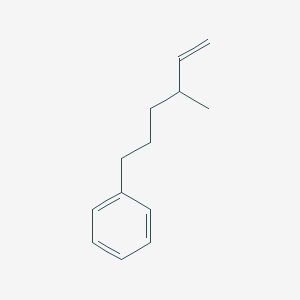
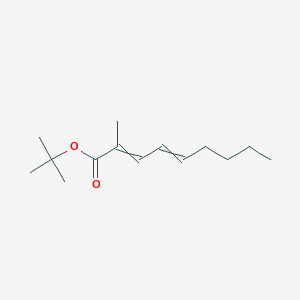
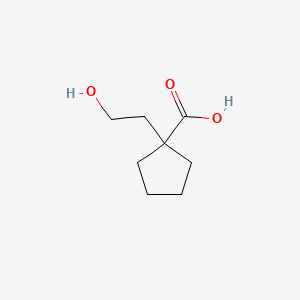
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)



![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)

![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
